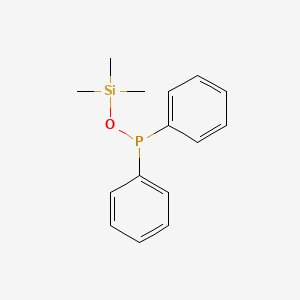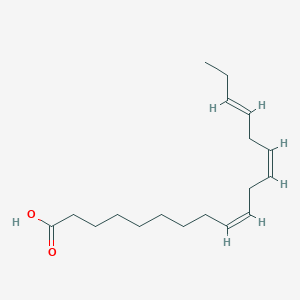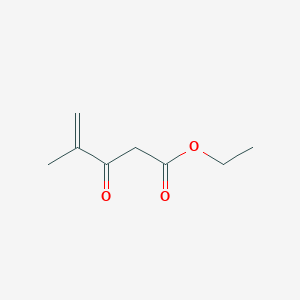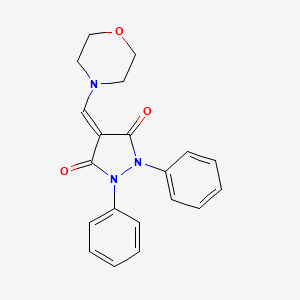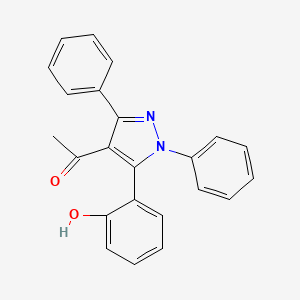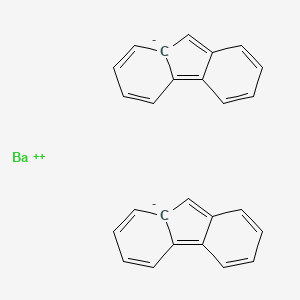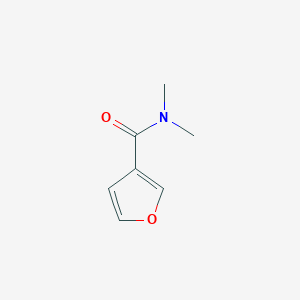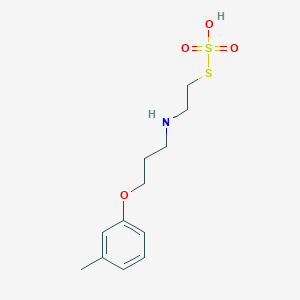
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- is a coordination compound that features nickel as the central metal atom coordinated to two 1-(nitroso-kappaN)-2-naphthalenolato-kappaO ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- typically involves the reaction of nickel salts with 1-(nitroso-kappaN)-2-naphthalenolato ligands under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nickel salts and ligands to ensure the quality of the final product. Advanced purification techniques such as column chromatography may be employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Applications De Recherche Scientifique
Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties
Mécanisme D'action
The mechanism by which Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- exerts its effects involves its ability to coordinate with various molecules and facilitate electron transfer processes. The compound’s molecular targets include enzymes and other proteins that play key roles in cellular functions. The pathways involved in its mechanism of action are often related to redox reactions and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- is similar to other nickel coordination compounds such as Nickel, bis(1-(nitroso-kappaN)-2-phenolato-kappaO)- and Nickel, bis(1-(nitroso-kappaN)-2-anthracenolato-kappaO)- .
Uniqueness
What sets Nickel, bis(1-(nitroso-kappaN)-2-naphthalenolato-kappaO)-, (T-4)- apart from similar compounds is its unique ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic and biological applications .
Propriétés
Numéro CAS |
14406-66-7 |
|---|---|
Formule moléculaire |
C20H12N2NiO4 |
Poids moléculaire |
403.0 g/mol |
Nom IUPAC |
nickel(2+);1-nitrosonaphthalen-2-olate |
InChI |
InChI=1S/2C10H7NO2.Ni/c2*12-9-6-5-7-3-1-2-4-8(7)10(9)11-13;/h2*1-6,12H;/q;;+2/p-2 |
Clé InChI |
UVOQSRGVSWHESM-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole](/img/structure/B14706725.png)
![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)
